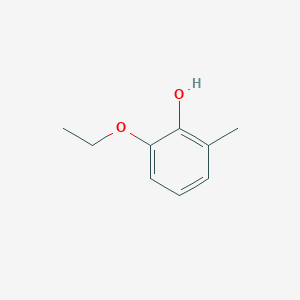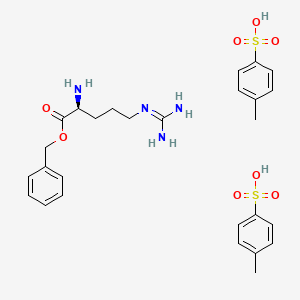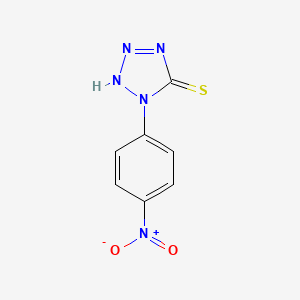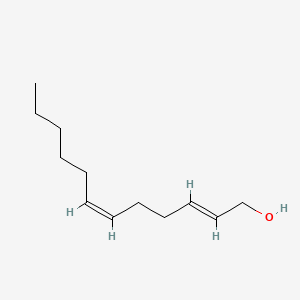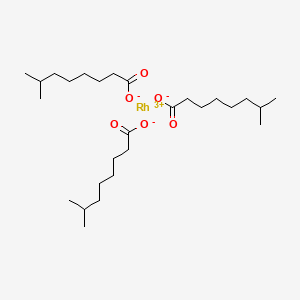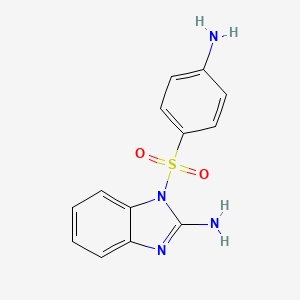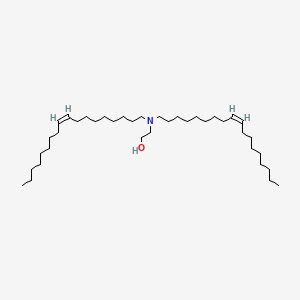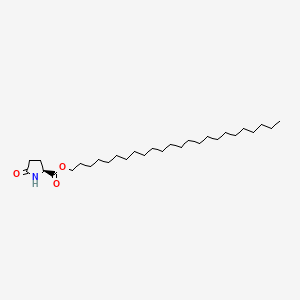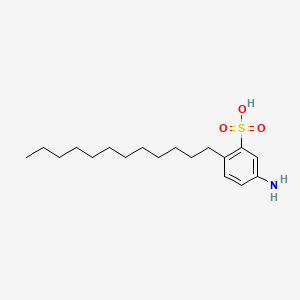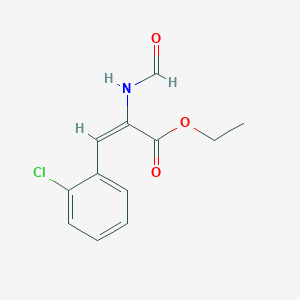
Ethyl 2-formamido (2-chlorophenyl) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formamido (2-chlorophenyl) acrylate is an organic compound with the molecular formula C11H10ClNO3. This compound is characterized by the presence of an ethyl ester group, a formamido group, and a chlorophenyl group attached to an acrylate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (2-chlorophenyl) acrylate typically involves the reaction of ethyl acrylate with 2-chloroaniline in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as toluene and a catalyst like tetrabutylammonium iodide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-formamido (2-chlorophenyl) acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-formamido (2-chlorophenyl) acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-formamido (2-chlorophenyl) acrylate involves its interaction with various molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[(2-chlorophenyl)formamido]acetate: Similar in structure but with an acetate group instead of an acrylate group.
Methyl 2-formamido (2-chlorophenyl) acrylate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
336111-17-2 |
|---|---|
Fórmula molecular |
C12H12ClNO3 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-chlorophenyl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-17-12(16)11(14-8-15)7-9-5-3-4-6-10(9)13/h3-8H,2H2,1H3,(H,14,15)/b11-7+ |
Clave InChI |
IUJMAIXKNQJCRQ-YRNVUSSQSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/NC=O |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



